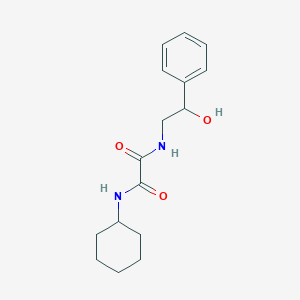![molecular formula C16H17FN2O4S B4167998 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide](/img/structure/B4167998.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide, also known as FSMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system and is involved in various pathological conditions.
Mecanismo De Acción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is a highly specific inhibitor of cathepsin S, which binds to the enzyme's active site and prevents its proteolytic activity. By inhibiting cathepsin S, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide can modulate the immune response, reduce inflammation, and affect tumor growth and metastasis.
Biochemical and Physiological Effects:
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has been shown to have significant effects on the immune system, particularly in the context of autoimmune diseases. In a mouse model of multiple sclerosis, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide treatment reduced the severity of the disease and inhibited the activation of autoreactive T cells. In another study, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide was found to reduce the production of pro-inflammatory cytokines in human monocytes, suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is its high specificity for cathepsin S, which allows for precise modulation of the enzyme's activity. However, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has some limitations as a research tool, including its relatively low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide. One area of interest is the development of more potent and selective cathepsin S inhibitors based on the structure of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide. Another direction is the investigation of the role of cathepsin S in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Finally, the use of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide as a therapeutic agent in human diseases warrants further investigation.
Conclusion:
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is a potent inhibitor of cathepsin S that has been widely used in scientific research as a tool to study the role of the enzyme in various diseases. Its high specificity and ability to modulate the immune response make it a valuable research tool and a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide.
Aplicaciones Científicas De Investigación
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has been extensively used in scientific research as a tool to study the role of cathepsin S in various diseases. Cathepsin S is a lysosomal protease that is involved in antigen presentation, inflammation, and tissue remodeling. Aberrant expression and activity of cathepsin S have been implicated in various pathological conditions, including autoimmune diseases, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-11(16(20)18-14-5-3-4-6-15(14)23-2)19-24(21,22)13-9-7-12(17)8-10-13/h3-11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMUGBNAPLCIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5'-[1,4-phenylenebis(methylenethio)]bis(1-benzyl-1H-tetrazole)](/img/structure/B4167931.png)

![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone](/img/structure/B4167942.png)
![methyl 7-(5-bromo-2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4167946.png)
![2-methyl-N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B4167958.png)
![7-isopropyl-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4167963.png)
![2-[(2-hydroxyethyl)thio]-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4167979.png)
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4167987.png)

amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4168003.png)
![4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4168009.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4168017.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)